1,15-Pentadecanediol

Übersicht

Beschreibung

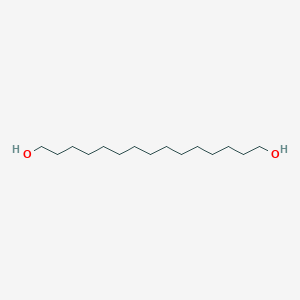

1,15-Pentadecanediol is an organic compound with the chemical formula C15H32O2. It is a colorless or slightly yellow crystalline solid that is soluble in alcohol and organic solvents but difficult to dissolve in water . This compound is part of the aliphatic diol family, characterized by having two hydroxyl groups (-OH) at both ends of a long hydrocarbon chain.

Wissenschaftliche Forschungsanwendungen

1,15-Pentadecanediol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of polymers and other complex organic molecules.

Biology: It serves as a model compound for studying the properties and behaviors of long-chain diols in biological systems.

Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.

Industry: It is used in the production of surfactants, lubricants, and plasticizers.

Vorbereitungsmethoden

1,15-Pentadecanediol can be synthesized through various methods. One common synthetic route involves the reduction of 1,15-pentadecanedioic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions . The reaction typically proceeds as follows:

C15H30O4+4LiAlH4→C15H32O2+4LiAlH3O

In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding diacid or ester derivatives. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to achieve high yields and purity.

Analyse Chemischer Reaktionen

1,15-Pentadecanediol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Esterification: The hydroxyl groups can react with carboxylic acids or acid chlorides to form esters in the presence of acid catalysts like sulfuric acid (H2SO4).

Substitution: The hydroxyl groups can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

The major products formed from these reactions include pentadecanedioic acid, pentadecanediol esters, and halogenated derivatives.

Wirkmechanismus

The mechanism of action of 1,15-pentadecanediol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their physical and chemical properties. In biological systems, it can interact with cell membranes and proteins, affecting their structure and function.

Vergleich Mit ähnlichen Verbindungen

1,15-Pentadecanediol can be compared with other long-chain diols such as 1,10-decanediol, 1,12-dodecanediol, and 1,14-tetradecanediol . These compounds share similar chemical properties but differ in their chain lengths, which can influence their solubility, melting points, and reactivity. The unique aspect of this compound is its specific chain length, which provides distinct physical and chemical characteristics compared to its shorter or longer counterparts.

Conclusion

This compound is a versatile compound with significant applications in various fields of science and industry. Its unique chemical structure and properties make it a valuable subject of study and a useful component in numerous chemical processes and products.

Biologische Aktivität

1,15-Pentadecanediol is a long-chain aliphatic alcohol with the molecular formula C₁₅H₃₂O₂. Its biological activities have been explored in various studies, revealing potential applications in pharmacology and biochemistry. This article summarizes the significant findings regarding the biological activity of this compound, including its antimicrobial properties, effects on cellular mechanisms, and potential therapeutic applications.

This compound is characterized by its long carbon chain and hydroxyl functional groups. Its structure can be represented as follows:

This compound belongs to the class of fatty alcohols and has been studied for its interactions in biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . In one study, it was identified among other aliphatic alcohols tested for their ability to inhibit bacterial growth. The study highlighted that compounds like this compound could disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis .

Table 1: Antimicrobial Activity of this compound

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 µg/mL |

| This compound | Escherichia coli | 40 µg/mL |

The mechanism by which this compound exerts its antimicrobial effects is primarily through disruption of the bacterial cell membrane . This disruption increases fluidity and permeability, which can lead to cytoplasmic leakage and cell death . Studies have shown that similar long-chain alcohols can enhance the fluidity of membranes, facilitating the entry of other antimicrobial agents or causing direct damage to the membrane structure.

Cellular Effects

In vitro studies have evaluated the effects of this compound on various human cell lines. It was found to influence the expression of certain inflammatory markers such as CYP1A1 , COX-2 , and IL-8 in macrophage cell lines . These findings suggest that this compound may play a role in modulating inflammatory responses within cells.

Table 2: Effects on Inflammatory Markers

| Cell Line | Marker | Expression Level (Relative) |

|---|---|---|

| U937 | CYP1A1 | Increased |

| NCI-H441 | COX-2 | Increased |

| U937 | IL-8 | Increased |

Case Study 1: Inhibition of Topoisomerase II

A notable study investigated the role of various aliphatic alcohols, including this compound, in inhibiting topoisomerase II activity. The results indicated that while some compounds showed significant inhibition, this compound did not exhibit strong inhibitory effects compared to others like (Z)-15-tetracosenoic acid methyl ester . This underscores the need for further investigation into its structure-activity relationship.

Case Study 2: Indoor Air Quality Research

In a study assessing health impacts from indoor air pollutants, this compound was included among compounds evaluated for their biological effects on human cell models exposed to particulate matter from incense smoke. The study found that exposure led to increased expression of inflammatory markers in sensitive cell lines . This highlights potential implications for respiratory health related to environmental exposure.

Eigenschaften

IUPAC Name |

pentadecane-1,15-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32O2/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17/h16-17H,1-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBPYFGWSQQFVCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCO)CCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333868 | |

| Record name | 1,15-Pentadecanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14722-40-8 | |

| Record name | 1,15-Pentadecanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 1,15-Pentadecanediol and how do they relate to its crystal packing?

A1: this compound (C15H32O2) is an α,ω-alkanediol with a long hydrocarbon chain and a hydroxyl group at each end [, ]. This structure leads to interesting crystal packing behavior. Studies have shown that the molecules arrange themselves in layers similar to the smectic A phase of liquid crystals []. This layered arrangement is influenced by the conformation of the terminal hydroxyl groups. In the crystal structure, one hydroxyl group adopts a gauche conformation relative to the hydrocarbon chain, while the other adopts a trans conformation []. This conformation, combined with the odd number of carbon atoms in the chain, leads to a specific type of crystal packing, distinct from even-numbered α,ω-alkanediols [, ].

Q2: How does the crystal structure of this compound differ depending on the recrystallization method?

A2: X-ray diffraction studies have revealed subtle variations in the crystal structure of this compound depending on the sample preparation method []. Specifically, the unit cell parameters exhibit minor differences between this compound recrystallized from ethyl ether (PTDOL-R) and the as-synthesized form (PTDOL-NR) []. While both crystallize in the P212121 space group, the unit cell dimensions (a, b, c) show slight deviations, highlighting the sensitivity of crystal packing to the purification and crystallization process [].

Q3: Can this compound be synthesized via a cyclic rearrangement reaction, and if so, what is the significance?

A3: Yes, this compound can be synthesized through a zincate-mediated rearrangement reaction using bicyclo[13.1.0]pentadecane-1,15-diol as a starting material []. This reaction, catalyzed by an organozincate complex, offers a unique approach to generating 14-membered cyclic vic-diols from smaller cyclic substrates []. This methodology holds potential for the synthesis of macrocyclic compounds, which are valuable building blocks in various chemical disciplines.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.